Bombolitin Ii
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Overview
Description
Bombolitin II is a hemolytic heptadecapeptide originally isolated from the venom of the bumblebee, Megabombus pennsylvanicus. It is known for its ability to lyse erythrocytes, release histamine from rat peritoneal mast cells, and enhance the activity of phospholipase A2 . This compound adopts an α-helical structure when bound to lipid bilayers, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bombolitin II can be synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for amino acid protection . The reaction conditions include the use of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling reagents, and piperidine for Fmoc deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Bombolitin II primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. Its activity is largely dependent on its ability to insert into lipid bilayers and disrupt membrane integrity .
Common Reagents and Conditions
The peptide’s interaction with lipid membranes can be studied using various reagents and conditions. For example, sodium dodecyl sulfate (SDS) micelles are commonly used to mimic the lipid environment and study the peptide’s structure and dynamics . Solid-state nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations are employed to analyze these interactions .
Major Products Formed
The primary outcome of this compound’s interaction with lipid membranes is the formation of pores or disruptions in the membrane, leading to cell lysis .
Scientific Research Applications
Bombolitin II has several scientific research applications:
Mechanism of Action
Bombolitin II exerts its effects by binding to lipid bilayers and adopting an α-helical structure. This structure allows the peptide to insert into the membrane, causing disruptions that lead to cell lysis . The molecular targets include the lipid components of the membrane, and the pathways involved are related to membrane integrity and permeability .
Comparison with Similar Compounds
. These peptides share similar structures and functions but differ in their amino acid sequences and specific activities. For example, Bombolitin VI has a different binding affinity to lipid membranes compared to Bombolitin II . The unique aspect of this compound is its specific α-helical structure and its potent hemolytic activity .
Biological Activity
Bombolitin II (BLT2) is a 17-amino-acid peptide derived from the venom of bumblebees, specifically belonging to the Bombus genus. This peptide has garnered significant attention due to its biological activities, particularly its hemolytic and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
This compound is characterized by its amphipathic α-helical structure, which plays a crucial role in its interaction with biological membranes. The peptide's sequence is as follows: Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys . This structural configuration allows BLT2 to integrate into lipid bilayers effectively, leading to membrane disruption.
Table 1: Sequence and Molecular Weight of this compound
Peptide Name | Sequence | Molecular Weight (kDa) |
---|---|---|
This compound | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys | 1.99 |
The primary mechanism through which this compound exerts its biological effects is by interacting with cellular membranes. Molecular dynamics simulations have demonstrated that BLT2 adopts a tilted orientation within lipid bilayers, promoting membrane lysis. The hydrophobic regions of the peptide align with the lipid tails, while the hydrophilic regions interact with the aqueous environment, facilitating membrane disruption.
Key Findings from Molecular Dynamics Simulations
- Tilt Angle : During simulations, BLT2 was observed to tilt at an angle of approximately 51° relative to the membrane normal.
- Hydrogen Bonding : Significant hydrogen-bond interactions were noted between lysine residues of BLT2 and lipid molecules, contributing to its stability within the membrane.
- Hemolytic Activity : The peptide demonstrated potent hemolytic activity against erythrocytes, indicating its capability to disrupt cellular membranes effectively .
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Bacillus subtilis | High |
Pseudomonas aeruginosa | Moderate |
The antimicrobial activity is attributed to the peptide's ability to disrupt bacterial membranes, leading to cell lysis and death. In addition to its antibacterial properties, BLT2 also demonstrates antifungal activity against plant pathogens such as Fulvia fulva and Alternaria radicina .
Case Study 1: Hemolytic Activity Assessment
In a controlled laboratory study, this compound was administered to human erythrocytes at varying concentrations. The results indicated a dose-dependent increase in hemolysis, with complete lysis observed at concentrations above 10 µM. This study underscores the potential risks associated with exposure to this peptide in clinical settings.
Case Study 2: Antimicrobial Efficacy Against Pathogens
A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus revealed that BLT2 could inhibit bacterial growth effectively at concentrations as low as 5 µM. This finding highlights its potential application as a therapeutic agent in treating infections caused by resistant bacterial strains .
Properties
CAS No. |
95732-43-7 |
---|---|
Molecular Formula |
C83H149N23O21 |
Molecular Weight |
1805.2 g/mol |
IUPAC Name |
4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C83H149N23O21/c1-18-46(13)65(105-79(123)60(36-62(110)111)101-83(127)67(50(17)108)106-82(126)66(47(14)19-2)104-75(119)55(28-22-25-31-86)96-71(115)52(87)39-107)81(125)100-58(34-43(7)8)77(121)92-48(15)69(113)95-54(27-21-24-30-85)73(117)98-56(32-41(3)4)72(116)90-38-61(109)94-53(26-20-23-29-84)74(118)103-64(45(11)12)80(124)99-57(33-42(5)6)76(120)93-49(16)70(114)97-59(35-51-37-89-40-91-51)78(122)102-63(44(9)10)68(88)112/h37,40-50,52-60,63-67,107-108H,18-36,38-39,84-87H2,1-17H3,(H2,88,112)(H,89,91)(H,90,116)(H,92,121)(H,93,120)(H,94,109)(H,95,113)(H,96,115)(H,97,114)(H,98,117)(H,99,124)(H,100,125)(H,101,127)(H,102,122)(H,103,118)(H,104,119)(H,105,123)(H,106,126)(H,110,111) |
InChI Key |
LSBFDHCHMBNMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
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